N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzenesulfonamide
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Overview
Description
N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE is a complex organic compound that features a furan ring, a formamido group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carboxylic acid with aniline derivatives under specific conditions to form the furan-2-ylformamido intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE involves its interaction with bacterial enzymes. The compound is believed to inhibit the activity of certain enzymes critical for bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring structure but lacks the benzenesulfonamide moiety.
Benzenesulfonamide: Contains the sulfonamide group but lacks the furan ring and formamido group.
Uniqueness
N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE is unique due to its combination of a furan ring, formamido group, and benzenesulfonamide moiety, which together contribute to its potential antibacterial activity and versatility in chemical reactions .
Properties
Molecular Formula |
C19H17N3O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-1-[4-(benzenesulfonamido)phenyl]ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S/c1-14(20-21-19(23)18-8-5-13-26-18)15-9-11-16(12-10-15)22-27(24,25)17-6-3-2-4-7-17/h2-13,22H,1H3,(H,21,23)/b20-14+ |
InChI Key |
BKAFLHPFIGYJJJ-XSFVSMFZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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